molecular formula C18H17N3OS B6495489 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 899731-59-0

2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B6495489
CAS RN: 899731-59-0
M. Wt: 323.4 g/mol
InChI Key: ARXPCQNGMASGBT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (DMPT) is a novel compound that has recently been studied for its potential applications in scientific research. DMPT is a small molecule that is composed of a thiazole ring, a pyridine ring, and a dimethylphenyl ring connected by an acetamide group. It has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of thiazole-based compounds on the activity of enzymes, as a fluorescent probe for studying the structure of proteins, and as a tool to study the effects of thiazole-based compounds on the activity of G protein-coupled receptors. It has also been used to study the effects of thiazole-based compounds on the activity of cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed that it binds to specific receptors in the cell and modulates their activity. It is also believed that it binds to specific enzymes and modulates their activity.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, modulate the activity of G protein-coupled receptors, and modulate the activity of enzymes. It has also been shown to have anti-inflammatory and anti-oxidative properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide in laboratory experiments is that it is a small molecule and can be easily synthesized. It also has a wide range of biochemical and physiological effects that make it a useful tool for studying the effects of thiazole-based compounds. The main limitation is that the exact mechanism of action is not fully understood and further research is needed to better understand how 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide works.

Future Directions

There are a number of potential future directions for 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide research. These include further studies to better understand the mechanism of action, studies to investigate the effects of 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide on other enzymes and receptors, and studies to investigate the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide. Additionally, further research is needed to investigate the potential toxic effects of 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide and to identify potential drug interactions.

Synthesis Methods

2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can be synthesized using a two-step process. In the first step, a dimethylphenylsulfonyl chloride is reacted with a 2-thiazol-4-yl-pyridine in the presence of a base to form a dimethylphenyl-2-thiazol-4-yl-pyridine intermediate. In the second step, the intermediate is reacted with acetic anhydride to form 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide. The entire synthesis process can be completed in a few hours and yields a product with a purity of over 95%.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-3-4-15(13(2)9-12)10-17(22)21-18-20-16(11-23-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXPCQNGMASGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

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